molecular formula C17H27N3O4 B3099434 tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353978-03-6

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B3099434
CAS No.: 1353978-03-6
M. Wt: 337.4
InChI Key: HSBNHXOQTBIWPI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353974-21-6) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a pyrimidine substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(6-ethoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-5-22-14-10-15(19-12-18-14)23-11-13-8-6-7-9-20(13)16(21)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBNHXOQTBIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)OCC2CCCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the ethoxypyrimidinyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of this compound differ in substituent patterns on the pyrimidine ring, linker groups, or piperidine substitution sites. These variations influence physicochemical properties, reactivity, and biological activity.

tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353947-06-4)

  • Molecular Formula : C₁₈H₂₉N₃O₄S
  • Molar Mass : 383.51 g/mol
  • Key Differences : Incorporates a methylthio (-SCH₃) group at position 2 of the pyrimidine ring. The sulfur atom increases molecular weight and may enhance lipophilicity or alter metabolic stability compared to the target compound.
  • Implications : The methylthio group could improve binding affinity to sulfur-interacting enzyme active sites but may also increase susceptibility to oxidative metabolism .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

  • Molecular Formula : C₁₅H₂₂ClN₃O₃
  • Molar Mass : 327.81 g/mol
  • Key Differences : Substituted at the piperidine 4-position with a chloro (-Cl) and methyl (-CH₃) group on the pyrimidine.
  • Implications: Chlorine’s electron-withdrawing effect may reduce pyrimidine ring electron density, affecting nucleophilic substitution reactivity.

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353953-34-0)

  • Molecular Formula : C₁₇H₂₈N₄O₃
  • Molar Mass : 336.4 g/mol
  • Key Differences: Replaces the ether oxygen with an amino (-NH-) linker.
  • However, it may reduce metabolic stability compared to the ether-linked target compound .

tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate

  • Molecular Formula : C₂₃H₂₈N₆O₄
  • Molar Mass : 452.5 g/mol
  • Key Differences : Incorporates an indazole scaffold and a pyrimidine carboxamido group.
  • Implications : The extended aromatic system enhances π-π stacking interactions, while the carboxamido group adds polarity. HPLC purity of 99.99% suggests high synthetic control, a benchmark for related intermediates .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Purity/Notes
Target Compound 1353974-21-6 C₁₇H₂₇N₃O₄ 341.4 (calc.) 6-ethoxy, oxymethyl at piperidine-2 Not reported
Methylthio Analog 1353947-06-4 C₁₈H₂₉N₃O₄S 383.51 6-ethoxy, 2-methylthio -
Chloro-Methyl Analog 1289386-94-2 C₁₅H₂₂ClN₃O₃ 327.81 2-chloro, 6-methyl Intermediate
Amino-Linked Analog 1353953-34-0 C₁₇H₂₈N₄O₃ 336.4 6-ethoxy, aminomethyl 95% purity
Indazole Derivative - C₂₃H₂₈N₆O₄ 452.5 Methoxy, carboxamido 99.99% HPLC

Research Findings and Implications

  • Synthetic Utility: The Boc group in all compounds facilitates amine protection, improving stability during multi-step syntheses.
  • Reactivity Trends : Electron-withdrawing groups (e.g., -Cl) on pyrimidine reduce nucleophilic attack susceptibility, whereas electron-donating groups (e.g., -OCH₂CH₃) favor electrophilic substitutions .
  • Biological Interactions: Ether-linked compounds (e.g., target compound) may exhibit better metabolic stability than amino-linked analogs due to reduced oxidative deamination risks. Methylthio groups could modulate target binding through hydrophobic or metal-coordination interactions .

Biological Activity

Tert-butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and a pyrimidine moiety, which are known to influence its biological activity. The molecular formula is C24H31N5O4C_{24}H_{31}N_{5}O_{4} with a molecular weight of approximately 453.5 g/mol .

Recent studies suggest that the biological activity of this compound may involve multiple mechanisms:

  • Kinase Inhibition : The compound has shown promise as an inhibitor of maternal embryonic leucine zipper kinase (MELK), a target implicated in various cancers. In vitro assays demonstrated that it can significantly inhibit MELK activity, with IC50 values reported in the nanomolar range .
  • Cell Cycle Modulation : In cellular models, treatment with this compound resulted in G2/M cell cycle arrest, indicating its potential role in cancer therapy by preventing tumor cell proliferation .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

Assay Type Outcome Reference
Kinase ActivitySignificant inhibition of MELK
Cell ViabilityReduced viability in cancer cell lines
Cell Cycle AnalysisInduction of G2/M arrest
Apoptosis AssaysIncreased apoptotic markers

Case Studies

  • In Vitro Studies : In a study examining the effects on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anti-cancer agent .
  • Selectivity Profile : A comprehensive kinase profiling indicated that while the compound effectively targets MELK, it exhibits minimal off-target effects on other kinases, suggesting a favorable selectivity profile critical for therapeutic development .

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for applications in:

  • Oncology : As a potential therapeutic agent targeting MELK in various cancers.
  • Neurodegenerative Diseases : Preliminary data suggest possible neuroprotective effects that warrant further investigation.

Q & A

Q. How can researchers differentiate between enantiomers or diastereomers of this compound?

  • Answer :
  • Chiral chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Safety and Compliance

Q. What PPE and engineering controls are mandatory for handling this compound in a laboratory setting?

  • Answer :
  • PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator if handling powders.
  • Engineering controls : Fume hoods for synthesis/purification steps; grounding to prevent static discharge .

Q. How should accidental exposure (e.g., inhalation, skin contact) be managed?

  • Answer :
  • Skin contact : Wash with soap/water for 15 minutes; monitor for irritation.
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs. No specific antidotes are documented due to limited toxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

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